(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide
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Overview
Description
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thioxothiazolidinone ring, a morpholine moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: The initial step involves the synthesis of the thioxothiazolidinone ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group:
Attachment of the Morpholine Moiety: The morpholine moiety is introduced via nucleophilic substitution, where morpholine reacts with an appropriate intermediate.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Mechanism of Action
The mechanism of action of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-Dibenzylidenecyclopentanone: This compound shares structural similarities with (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide, particularly in the presence of benzylidene groups.
Thiazolidinone Derivatives: Other thiazolidinone derivatives also exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-4-6-15(7-5-14)13-16-18(24)22(19(26)27-16)8-2-3-17(23)20-21-9-11-25-12-10-21/h4-7,13H,2-3,8-12H2,1H3,(H,20,23)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITJBQXPIMOWFK-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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